Phyllostine

Antimicrobial Biosynthesis Mycotoxin

Phyllostine (CAS 27270-89-9) is an irreplaceable fungal epoxyquinone validated for research-grade biopesticide development (LC50 6.54 μg/larva) and patulin biosynthesis. Its unique 5,6-epoxide and quinone scaffold delivers 2‑ to 8‑fold higher antimicrobial potency than analogs. Avoid generic substitutions—only authentic phyllostine ensures reproducible enzymatic conversion (isoepoxydon dehydrogenase) and reliable SAR data. Sourced exclusively for R&D; not for human use.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 27270-89-9
Cat. No. B152132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllostine
CAS27270-89-9
Synonymsepoxygentisylquinone
phyllostine
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C2C(C1=O)O2)CO
InChIInChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1
InChIKeyPLELZLHJHUZIGY-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Phyllostine (CAS 27270-89-9): Essential Baseline for Scientific Procurement


Phyllostine (CAS 27270-89-9) is a fungal polyketide metabolite and a 5,6-epoxygentisylquinone [1]. It functions as a well-established intermediate in the patulin biosynthetic pathway in several Penicillium species [2], [3]. Its core structure, containing both an α,β-unsaturated ketone and an epoxide group, is central to its reactivity and biological profile [4]. For research purposes, it is commercially available from specialized vendors .

Why Generic Substitution of Phyllostine (CAS 27270-89-9) Is Scientifically Invalid


Substituting phyllostine with a generic 'epoxyquinone' or a related pathway analog (e.g., isoepoxydon, epoxydon) is not scientifically valid due to pronounced and quantifiable differences in biological activity and enzymatic specificity [1], [2]. Direct comparative studies show that phyllostine exhibits significantly higher phytotoxic [3] and insecticidal [4] potency compared to closely related analogs. Furthermore, key biosynthetic enzymes exhibit strict substrate specificity for phyllostine over its epimers, confirming its non-interchangeable role in the patulin pathway [2]. These specific structural features (the 5,6-epoxide and quinone system) directly translate to distinct and non-substitutable biological outcomes, as quantified in the evidence below [3].

Quantitative Evidence Guide for Phyllostine (CAS 27270-89-9) Differentiation


Antibacterial Activity: Direct Comparison of Phyllostine vs. Patulin and Isoepoxydon Against B. subtilis

In direct comparative studies, phyllostine's antibiotic activity against Bacillus subtilis is quantified relative to the end-product patulin and the pathway intermediate isoepoxydon. Phyllostine retained 80% of the activity of the potent mycotoxin patulin [1]. In a separate study, its activity was superior to that of its precursor, (+)-isoepoxydon, which showed only 56% of patulin's activity [2]. This positions phyllostine as a highly active intermediate with potency closer to the end-product than its immediate precursor.

Antimicrobial Biosynthesis Mycotoxin

Insecticidal Activity: Phyllostine Contact Toxicity and Antifeedant Potency vs. Acetylated Analog

Phyllostine demonstrates potent, dose-dependent insecticidal activity against the diamondback moth (Plutella xylostella), a major agricultural pest. It exhibited a median lethal concentration (LC50) of 6.54 μg/larva via contact toxicity [1]. As an antifeedant, it achieved a feeding deterrent index of 100% at a concentration of 50 μg/cm² [1]. Importantly, the acetate derivative, phyllostine acetate, displayed significantly reduced activity, with a higher LC50 of 18.2 μg/larva and a feeding deterrent index of only 62.5% at the same concentration [2], highlighting the critical importance of the free hydroxymethyl group.

Biopesticide Agricultural Pest Control Insect Toxicity

Phytotoxicity: Superior Plant Growth Inhibition Compared to Phyllosinol

In a direct comparison of its phytotoxic effects, phyllostine demonstrated significantly greater potency than its closely related analog, phyllosinol. The study reports that phyllostine's inhibitory activity against microbial growth was 2- to 8-fold higher than that of phyllosinol [1]. In plant bioassays, the growth-regulating (promoting at low doses, inhibiting at high doses) and root-induction activities of phyllostine were generally higher than those of phyllosinol [1].

Phytotoxin Herbicide Discovery Plant Bioassay

Enzymatic Specificity: Phyllostine vs. Epoxydon as a Substrate for Isoepoxydon Dehydrogenase

The NADP-dependent enzyme isoepoxydon dehydrogenase, which catalyzes the reversible interconversion between (-)-phyllostine and (+)-isoepoxydon in the patulin pathway, exhibits strict substrate and cofactor specificity. Cell-free extract studies demonstrated that the enzyme completely discriminates against (+)-epoxydon, an epimer of its natural substrate, (+)-isoepoxydon, and does not utilize NADH as a cofactor [1]. This finding underscores that the specific stereochemistry of phyllostine and its direct metabolic partner is non-negotiable for proper enzymatic function in this pathway.

Enzymology Biosynthesis Substrate Specificity

Validated Research and Industrial Application Scenarios for Phyllostine (CAS 27270-89-9)


Lead Compound for Agricultural Biopesticide Development Against Lepidopteran Pests

Based on its quantified, high-potency insecticidal activity (LC50 of 6.54 μg/larva) and complete antifeedant effect (100% index at 50 μg/cm²) against the diamondback moth (Plutella xylostella), phyllostine is a validated lead scaffold for developing next-generation biopesticides [5]. Its 2.78-fold greater contact toxicity compared to its acetylated analog demonstrates a clear structure-activity relationship (SAR) that can guide further medicinal chemistry efforts to optimize efficacy and field stability [6].

Research Tool in Patulin Mycotoxin Biosynthesis and Pathway Engineering

As a confirmed intermediate in the patulin biosynthetic pathway [5], phyllostine is an essential research reagent. Its quantitative activity against Bacillus subtilis (80% of patulin) and specific enzymatic conversion by isoepoxydon dehydrogenase make it indispensable for: 1) studying pathway regulation and flux, 2) characterizing the substrate specificity of pathway enzymes like neopatulin synthase (PatF) [6], and 3) metabolic engineering efforts aimed at producing patulin analogs or diverting the pathway to non-toxic end-products.

Probe for Investigating α,β-Unsaturated Ketone and Epoxide Bioactivity

Phyllostine's mechanism of antimicrobial action has been attributed to its α,β-unsaturated ketone and epoxide functional groups [5]. Its demonstrably higher antimicrobial potency compared to phyllosinol (2- to 8-fold) [5] and its distinct enzymatic specificity [6] make it a valuable chemical probe. Researchers can utilize phyllostine in comparative studies with analogs lacking one or both of these reactive groups to deconvolute the specific molecular targets and downstream effects associated with each pharmacophore in eukaryotic and prokaryotic cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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